molecular formula C9H17NO B1275809 [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol CAS No. 827034-60-6

[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol

Cat. No. B1275809
M. Wt: 155.24 g/mol
InChI Key: VVPQQGSILHUAQR-UHFFFAOYSA-N
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Description

“[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol”, also known as CPMM, is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 .


Molecular Structure Analysis

The InChI code for [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol is 1S/C9H17NO/c11-7-9-2-1-5-10 (9)6-8-3-4-8/h8-9,11H,1-7H2 . This code represents the molecular structure of the compound.

Scientific Research Applications

Catalytic Synthesis Methods

A study by Coşkun and Erden (2011) explored the catalytic synthesis of fulvenes using a pyrrolidine-catalyzed condensation method, which may have relevance to the synthesis processes involving [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol (Coşkun & Erden, 2011).

Enzymatic Reactions and Inhibitors

Research by Frank et al. (1989) focused on the inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, providing insights into the interaction of similar compounds with enzymes (Frank et al., 1989).

Reaction Behavior with Acids

Honda et al. (2009) studied the reaction behavior of cyclopropylmethyl cations, derived from cyclopropylmethanols, with acids. Their findings could be relevant to understanding the reactivity of [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol in similar conditions (Honda et al., 2009).

Influence on Lipid Dynamics

A study by Nguyen et al. (2019) revealed that methanol affects lipid dynamics, such as in cell membranes. This could provide context for the solvent effects of methanol-based compounds in biological systems (Nguyen et al., 2019).

Synthesis of Pyrrolidines

Research by Rao and Chan (2008) described a method for synthesizing pyrrolidines, using cyclopropyl methanols as starting materials. This method might be applicable to the synthesis of pyrrolidine derivatives from [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol (Rao & Chan, 2008).

Reduction of Nitro Aromatic Compounds

Giomi et al. (2011) reported the use of (2-pyridyl)phenyl methanol as a reagent for reducing nitro aromatic compounds. This provides insights into the potential use of similar methanol-based compounds in reduction reactions (Giomi et al., 2011).

Safety And Hazards

The safety information available indicates that [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol is an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

[1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-7-9-2-1-5-10(9)6-8-3-4-8/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPQQGSILHUAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400853
Record name [1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol

CAS RN

827034-60-6
Record name [1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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